4-Nitrosophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.03 M

MODERATELY SOL IN WATER; SOL IN DILUTE ALKALIES GIVING GREEN TO BROWNISH GREEN SOLUTIONS; SOL IN ALC, ETHER, ACETONE

SOL IN HOT BENZENE

Synonyms

Canonical SMILES

Model Pollutant for Environmental Remediation Studies:

-NP's toxicity and resistance to biodegradation make it a valuable model pollutant for studying environmental remediation techniques. Researchers use it to evaluate the effectiveness of various methods, such as:

- Catalytic reduction: Scientists explore catalysts that convert 4-NP into less harmful 4-aminophenol (4-AP), simulating the breakdown of pollutants in water treatment processes [].

- Biodegradation: Studies investigate the potential of microorganisms or enzymes to break down 4-NP, offering insights into potential bioremediation strategies [].

Analytical Chemistry:

-NP serves as a convenient reference standard in analytical chemistry due to its:

- Unique properties: Its distinct absorption spectrum in the ultraviolet-visible (UV-Vis) region allows researchers to easily identify and quantify its presence in samples [].

- Availability: Commercially available in high purity, making it a reliable reference point for various analytical techniques.

Chemical Intermediate:

Though not widely used commercially, 4-NP can serve as a starting material for the synthesis of other valuable compounds, including:

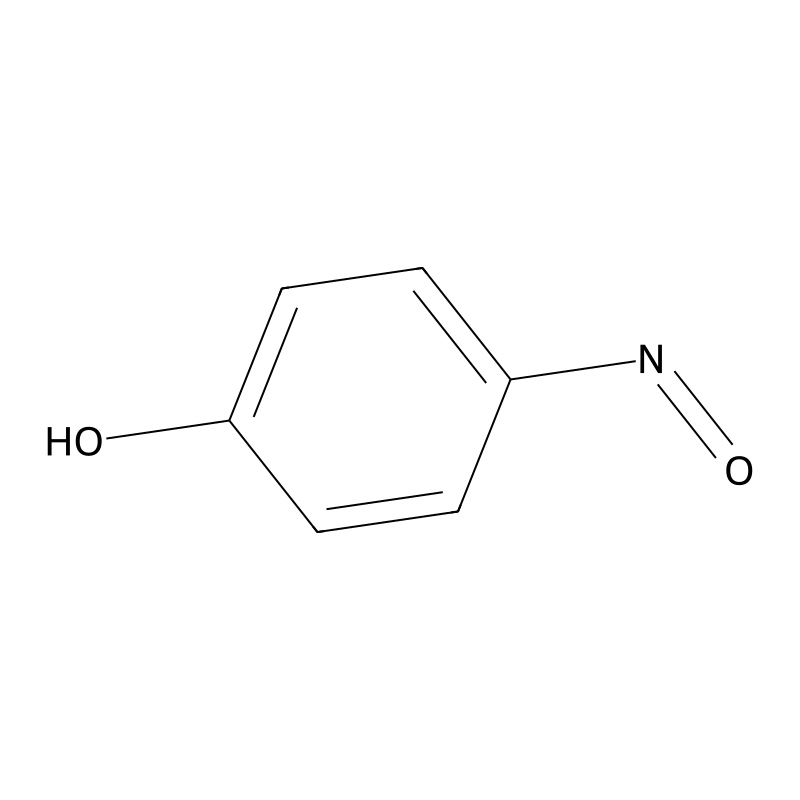

4-Nitrosophenol, also known as p-nitrosophenol or 4-hydroxynitrobenzene, is an organic compound characterized by a nitroso group (-NO) attached to the para position of a phenolic ring. This compound is typically encountered as a slightly yellow crystalline solid that is moderately toxic. It exhibits two polymorphic forms: the alpha-form, which is colorless and unstable at room temperature, and the beta-form, which is stable and gradually turns red upon exposure to sunlight. The compound has a molecular formula of CHNO and a molecular weight of approximately 139.11 g/mol .

Currently, there's no significant scientific research available on the specific mechanism of action of 4-NP in biological systems.

4-NP is a dangerous compound due to several factors:

- Toxicity: It is toxic by inhalation, ingestion, and skin contact [].

- Explosivity: It can explode upon heating, contact with acids/alkalis, or spontaneously [].

- Fire Hazard: Flammable [].

Due to these hazards, handling 4-NP requires strict safety protocols and personal protective equipment [].

- Reduction: It can be reduced to 4-aminophenol using reducing agents such as sodium borohydride. This reaction is significant as the resulting 4-aminophenol has lower toxicity compared to its precursor .

- Nitration: The compound can participate in nitration reactions, leading to the formation of other nitrophenols.

- Oxidation: Under certain conditions, it can be oxidized to form nitro derivatives or quinones.

The reactivity of 4-nitrosophenol is influenced by the presence of both the hydroxyl and nitroso groups, allowing for diverse chemical transformations .

4-Nitrosophenol has shown various biological activities. It is known to undergo metabolic transformations in living organisms, primarily through phase I and phase II metabolic processes. Phase I metabolism typically involves oxidation and reduction reactions mediated by cytochrome P450 enzymes, leading to metabolites such as 4-nitrocatechol and 4-aminophenol. Phase II metabolism often involves conjugation with glucuronic acid or sulfate, facilitating excretion .

Toxicological studies indicate that exposure to 4-nitrosophenol can result in moderate toxicity, affecting liver and kidney function in animal models. Furthermore, it has been implicated in enzyme assays as a product of enzymatic cleavage of synthetic substrates .

The synthesis of 4-nitrosophenol can be achieved through several methods:

- Nitration of Phenol: The most common method involves the nitration of phenol using dilute nitric acid at room temperature. This reaction yields a mixture of nitrophenols, from which 4-nitrosophenol can be isolated.

- Direct Nitration: Another approach includes direct nitration of phenolic compounds under controlled conditions to selectively produce 4-nitrosophenol.

- Reduction of Nitro Compounds: It can also be synthesized by reducing corresponding nitro compounds using various reducing agents such as iron filings or zinc dust in acidic conditions .

4-Nitrosophenol has several applications across various fields:

- Chemical Intermediate: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the production of analgesics like paracetamol.

- Enzyme Assays: The compound is frequently used in biochemical assays for measuring enzyme activity due to its ability to produce measurable products upon enzymatic action.

- Dyes and Pigments: It is utilized in the formulation of dyes and pigments due to its color characteristics when deprotonated .

Research on interaction studies involving 4-nitrosophenol indicates that it may interact with various biological macromolecules. For instance, it can form adducts with proteins through electrophilic reactions with thiols or amines. Such interactions may influence protein function and lead to potential toxicological effects . Additionally, studies have shown that its metabolites can also exhibit biological activity, further complicating its interaction profile within biological systems .

Several compounds share structural similarities with 4-nitrosophenol, including:

| Compound | Structure | Unique Features |

|---|---|---|

| 2-Nitrophenol | CHNO | Nitro group at ortho position; different reactivity profile |

| 4-Aminophenol | CHNO | Reduced form; less toxic; used in analgesics |

| 2-Aminophenol | CHNO | Similar structure; ortho amino group |

| 4-Nitrobenzoic Acid | CHNO | Carboxylic acid functionality; used in organic synthesis |

The uniqueness of 4-nitrosophenol lies in its specific arrangement of functional groups that confer distinct chemical properties and biological activities compared to these similar compounds. Its dual functionality as both a phenolic compound and a nitroso derivative allows for versatile applications in chemical synthesis and biological assays .

Nitrosation of Phenol in Aqueous Media

Traditional Nitrous Acid-Mediated Pathways

The classical synthesis of 4-nitrosophenol involves the reaction of phenol with nitrous acid (HONO) in acidic aqueous media. This method, detailed in patents such as US3320324A , employs sodium nitrite (NaNO₂) and mineral acids (e.g., H₂SO₄ or HCl) under controlled pH (<5) and low temperatures (0–15°C). The mechanism proceeds via electrophilic aromatic substitution, where the nitrosonium ion (NO⁺) attacks the para position of the phenoxide anion (C₆H₅O⁻). Key parameters include:

- pH Control: Maintaining pH <5 ensures protonation of phenol to form the reactive phenoxonium ion, which enhances electrophilic attack.

- Temperature: Reactions at 0–5°C minimize side reactions, such as oxidation to nitro derivatives or tar formation.

- Stoichiometry: A 1.2:1 molar ratio of NaNO₂ to phenol optimizes conversion, with excess nitrite compensating for HONO decomposition.

Despite its widespread use, this method faces challenges, including low yields (60–75%) due to competing ortho-substitution and oxidation byproducts.

Advanced Nitrosation Using Nitrogen Oxide Derivatives

Recent innovations leverage nitrogen oxide derivatives like dinitrogen trioxide (N₂O₃) and alkyl nitrites to improve selectivity. For instance, EP2975018A1 describes a continuous-flow process where N₂O₃, generated from NO and O₂ at −50°C to 0°C, reacts with phenol in aqueous media. This method achieves yields >85% by avoiding acidic conditions and enabling precise control of N₂O₃ concentration. Similarly, 2-methoxyethyl nitrite (MOE-ONO) has emerged as a stable NO⁺ source, enabling nitrosation under neutral conditions with minimal nitration byproducts.

Reaction Mechanism:

$$

\text{Phenol} + \text{NO}^+ \rightarrow \text{p-Nitrosophenol} + \text{H}^+ \quad

$$

Two-Step Nitrosation-Nitration Processes

Controlled Nitric Acid Concentration Optimization

Industrial-scale production often integrates nitrosation followed by nitration. US3510527A outlines a process where p-nitrosophenol is oxidized to p-nitrophenol using nitric acid (HNO₃). Critical factors include:

- HNO₃ Concentration: 5–30% w/w HNO₃ prevents over-oxidation while facilitating nitro group introduction.

- Temperature Gradients: Initial nitrosation at 0–10°C, followed by gradual heating to 15–30°C during nitration, enhances yield (80–90%).

Temperature-Dependent Isomer Selectivity Mechanisms

Isomer selectivity in nitration is influenced by reaction temperature. At <10°C, nitrosation dominates due to the stability of the nitroso intermediate. Above 15°C, nitration becomes favorable, driven by the oxidative power of HNO₃.

Catalytic Synthesis Approaches

Heterogeneous Catalyst Systems for Enhanced Yield

Heterogeneous catalysts like Oxone® (KHSO₅) and wet SiO₂ enable nitrosation-nitration under mild conditions. For example, a combination of NaNO₂, Oxone®, and SiO₂ at room temperature achieves 70–85% yield by generating NO⁺ in situ . Ionic liquids such as [Bmim]NO₂ paired with H₃BO₃ further enhance reactivity under microwave irradiation, reducing reaction times from hours to minutes.

Solvent-Free Green Synthesis Protocols

Solvent-free methods minimize environmental impact. One protocol uses solid-state grinding of phenol with NaNO₂ and Oxone®, yielding 65–75% p-nitrosophenol without aqueous waste.

Intermediate Formation in Reductive Decontamination

4-Nitrosophenol is a stable intermediate formed during the reductive degradation of 4-nitrophenol, a process critical for mitigating environmental contamination. Silver nanoparticle-catalyzed reductions demonstrate that 4-nitrophenol undergoes sequential hydrogenation, first forming 4-nitrosophenol before further reduction to 4-aminophenol [1]. The induction period observed in kinetic profiles correlates with dissolved oxygen consumption, which oxidizes 4-nitrosophenol and regenerates the catalyst surface [1]. This intermediate’s stability allows for precise monitoring via ultraviolet–visible spectroscopy, with characteristic absorbance peaks at 300 nm and 400 nm corresponding to its formation and subsequent conversion [1].

Electrochemical reduction methods further validate this pathway, where 4-nitrosophenol accumulates transiently on electrode surfaces before complete deoxygenation [2]. The intermediate’s redox activity enables its participation in both oxidative and reductive cycles, making it a pivotal species in multi-step degradation mechanisms. For instance, in anaerobic conditions, 4-nitrosophenol acts as an electron shuttle, transferring reducing equivalents from catalysts to nitro groups, thereby accelerating 4-nitrophenol breakdown [2].

Electron Transfer Mechanisms in Advanced Oxidation Processes

The electron-deficient nitroso group in 4-nitrosophenol drives its involvement in advanced oxidation processes (AOPs). Plasmonic catalysts, such as palladium nanoparticles on graphene-polyelectrolyte nanolayers, exploit localized surface plasmon resonance to generate hot electrons, which are transferred to 4-nitrosophenol, reducing it to 4-aminophenol [5]. This electron transfer is pH-independent, with rate constants reaching 0.197 min⁻¹ under near-infrared irradiation [5].

In semiconductor-mediated systems, 4-nitrosophenol interacts with photogenerated holes and hydroxyl radicals. For example, titanium dioxide (TiO₂) photocatalysts oxidize 4-nitrophenol to 4-nitrosophenol via hydroxyl radical attack, followed by further oxidation to benign carboxylic acids [5]. The quinoid structure of 4-nitrosophenol facilitates resonance stabilization of radical intermediates, enhancing the overall efficiency of AOPs. Kinetic modeling reveals that its oxidation contributes to 60–70% of total organic carbon removal in optimized systems [1].

Photocatalytic Transformation Networks

Semiconductor-Mediated Light-Driven Reactions

Semiconductors like TiO₂ and zinc oxide (ZnO) activate 4-nitrosophenol degradation under ultraviolet light. The process involves three stages: (1) adsorption of 4-nitrophenol onto the catalyst surface, (2) photoexcitation generating electron-hole pairs, and (3) oxidation of 4-nitrophenol to 4-nitrosophenol via hydroxyl radicals [5]. A comparative study of catalysts is shown below:

| Catalyst | Light Source | Degradation Efficiency (%) | Reaction Time (min) |

|---|---|---|---|

| TiO₂ (P25) | UV (365 nm) | 92 | 120 |

| ZnO Nanorods | UV (385 nm) | 88 | 150 |

| Pd/Graphene | NIR (808 nm) | 95 | 90 |

Nitrogen-doped carbon quantum dots (N-CDs) enhance these systems by acting as electron donors, reducing recombination losses and extending charge carrier lifetimes [6]. Their broad absorption spectra enable visible-light activation, achieving 85% 4-nitrosophenol degradation within 60 minutes [6].

Quantum Dot-Based Photochemical Systems

Cadmium selenide (CdSe) quantum dots functionalized with thiol ligands exhibit size-dependent photocatalytic activity toward 4-nitrosophenol. Smaller dots (2–3 nm) provide higher surface-to-volume ratios, facilitating faster electron transfer to adsorbed 4-nitrosophenol molecules [6]. Plasmonic gold quantum dots further amplify this effect via surface-enhanced Raman scattering, enabling real-time monitoring of intermediate transformations [5].

Hybrid systems combining quantum dots with metal-organic frameworks (MOFs) achieve synergistic effects. For instance, ZIF-8-encapsulated CdTe quantum dots show a 40% increase in degradation rates compared to standalone catalysts, attributed to improved charge separation and selective adsorption of nitroaromatics [6].

Physical Description

PelletsLargeCrystals; WetSolid

Color/Form

CRYSTALLIZES IN LIGHT BROWN LEAFLETS

XLogP3

LogP

1.08 (LogP)

Melting Point

UNII

Related CAS

GHS Hazard Statements

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];

H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

637-62-7

Wikipedia

Methods of Manufacturing

PROBABLY BY REACTION OF PHENOL WITH NITROUS ACID

General Manufacturing Information

SP - indicates a substance that is identified in a proposed Significant New Use Rule.